Ridaforolimus (also known as Deforolimus, AP23573, MK-8669) is a semi-synthetic derivative of sirolimus, a naturally occurring macrolide compound produced by the bacterium Streptomyces hygroscopicus. [, , ] Ridaforolimus functions as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that plays a central role in regulating cell growth, proliferation, metabolism, and angiogenesis. [, , ] Due to its inhibitory effects on mTOR, Ridaforolimus has attracted significant interest in scientific research exploring its potential applications in various fields, including oncology and immunology.
Ridaforolimus is synthesized from rapamycin, a naturally occurring macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. It belongs to the class of mTOR inhibitors and is categorized as an investigational drug. The chemical structure of ridaforolimus reflects modifications made to enhance its pharmacological properties compared to its parent compound, rapamycin .
The synthesis of ridaforolimus involves several complex steps that modify the core structure of rapamycin. The general synthetic route includes:
The final product is purified through various chromatographic techniques to ensure high purity suitable for clinical evaluation.
Ridaforolimus has a complex molecular structure characterized by its large size and specific functional groups. Its molecular formula is with a molar mass of approximately 990.222 g/mol .
Ridaforolimus participates in several key chemical reactions during its mechanism of action:
Ridaforolimus exerts its effects primarily through the inhibition of mTOR complex 1 (mTORC1). This inhibition leads to:
In preclinical studies, ridaforolimus has shown robust antitumor activity against various human tumor xenografts, indicating its potential utility in oncology .
Ridaforolimus possesses specific physical and chemical properties that are relevant for its function:
Ridaforolimus is primarily studied for its applications in oncology:
Ridaforolimus (AP23573), a non-prodrug rapalog, exerts its primary inhibitory effect through an allosteric mechanism. Like rapamycin, it first binds to the cytosolic immunophilin protein FK506-binding protein 12 (FKBP12). This drug-FKBP12 complex then engages the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR complex 1 (mTORC1). The binding induces a steric hindrance that physically occludes substrate access to the catalytic cleft of the mTOR kinase domain [9] [3]. Structural studies reveal that the FRB domain acts as a dynamic gatekeeper; the FKBP12-ridaforolimus complex stabilizes a conformation restricting the active site, reducing its accessibility from ~20 Å to ~10 Å [9]. This prevents phosphorylation of key mTORC1 substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), thereby inhibiting cap-dependent translation initiation and ribosome biogenesis [1] [6].
Importantly, this allosteric inhibition is conformation-dependent. Recent cryo-EM and molecular dynamics simulations demonstrate that mTORC1 exists in equilibrium between open (active) and closed (inactive) states. The FKBP12-ridaforolimus complex selectively stabilizes the closed conformation, where the FRB domain and the adjacent negative regulatory domain (NRD) cooperatively block the substrate-docking site [3] [10]. This "active-site restriction" mechanism is analogous to other PIKK family kinases but exhibits unique sensitivity to rapalogs due to the specific architecture of the mTOR FRB domain.
Ridaforolimus demonstrates distinct temporal and functional effects on mTOR's two multi-protein complexes, mTORC1 and mTORC2, due to structural and spatial differences. mTORC1 (comprising mTOR, Raptor, mLST8, PRAS40, DEPTOR) is acutely sensitive to ridaforolimus, whereas mTORC2 (mTOR, Rictor, mSin1, Protor, mLST8, DEPTOR) exhibits intrinsic resistance [1] [7]. This dichotomy arises because the Rictor subunit in mTORC2 physically shields the FRB domain, limiting FKBP12-ridaforolimus access [4] [9]. Consequently, initial ridaforolimus treatment primarily suppresses mTORC1 signaling (e.g., S6K1 phosphorylation), leaving mTORC2-mediated phosphorylation of Akt (at Ser473), PKC-α, and SGK largely intact [1] [6].
However, prolonged administration induces mTORC2 inhibition through an indirect mechanism. Sustained mTORC1 blockade disrupts mTORC2 assembly and stability, as mTORC1-dependent negative feedback loops (e.g., via S6K1-mediated suppression of IRS1) are relieved. This results in paradoxical hyperactivation of upstream PI3K/Akt signaling acutely, but chronic exposure depletes functional mTORC2, impairing Akt full activation and cytoskeletal regulation [7] [8]. Clinical evidence from phase I trials supports this: ridaforolimus treatment led to significant thrombocytopenia—a toxicity linked to mTORC2’s role in platelet production—indicating eventual complex inhibition [1]. Furthermore, mTORC2's role in metabolic regulation (e.g., gluconeogenesis) explains hyperglycemia observed with long-term use, distinguishing it from selective mTORC1 effects.
Table 1: Differential Sensitivity of mTOR Complexes to Ridaforolimus
Complex | Core Components | Key Substrates | Sensitivity to Ridaforolimus | Functional Consequences of Inhibition |
---|---|---|---|---|
mTORC1 | mTOR, Raptor, mLST8 | S6K1, 4E-BP1, ULK1 | Acute inhibition | Reduced protein synthesis, autophagy inhibition, suppressed cell growth |
mTORC2 | mTOR, Rictor, mSin1 | Akt (S473), PKC-α, SGK | Delayed inhibition (chronic exposure) | Impaired cell survival, metabolism, cytoskeletal organization, platelet dysfunction |
Ridaforolimus is distinguished from rapamycin by a strategic chemical modification at the C40 position, where a dimethylphosphinate group replaces the native hydroxyl moiety. This alteration was rationally designed using computer-aided drug design (CADD), positioning the modification distally from the critical triene region responsible for FKBP12 and mTOR binding [5] [9]. The C40 modification confers three key pharmacological advantages:
Structurally, the ridaforolimus-FKBP12 complex binds the FRB domain similarly to rapamycin, with the macrolide ring buried in the interface. The C40 phosphinate group extends towards solvent-exposed regions near helix α3 of the FRB domain. This orientation doesn't impede complex formation but optimizes the drug's physicochemical properties without altering the core mechanism of FRB domain allostery [3] [9]. Mutagenesis studies show that mutations in the FRB domain (e.g., L2427R) can induce resistance by disrupting the hydrophobic pocket accommodating the macrolide core, underscoring the importance of this interface [3].
Table 2: Impact of C40 Modification on Ridaforolimus Properties vs. Rapamycin
Property | Rapamycin (Sirolimus) | Ridaforolimus | Structural/Mechanistic Basis |
---|---|---|---|
C40 Functional Group | -OH | -PO(CH₃)₂ | Replacement of hydroxyl with dimethylphosphinate |
Aqueous Solubility | Low | Significantly Improved | Ionizable phosphinate group enhances hydrophilicity |
Binding Affinity for FKBP12-mTOR | High | Higher (2-3 fold increase) | Additional polar interactions via phosphinate group with FRB domain |
Metabolic Stability | Moderate (susceptible to esterases) | High | Phosphinate group resists esterase cleavage |
Primary Clinical Advantage | Immunosuppression | Oncology-focused rapalog | Optimized pharmacokinetics and reduced off-target immunosuppression |
These structural insights rationalize ridaforolimus' development as an oncology-focused rapalog. Its optimized properties facilitate reliable dosing schedules (e.g., daily oral administration for 5 days/week) in clinical trials targeting solid tumors, including sarcoma and endometrial cancer, where sustained mTOR pathway inhibition is critical [1] [5]. The molecule exemplifies how targeted chemical modifications can refine natural product scaffolds for improved drug-like properties while retaining core mechanistic actions.
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